Methyl 6-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Scientific Research Applications
Methyl 6-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide
Uniqueness
Methyl 6-chloro-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to the presence of the chloro substituent, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
methyl 6-chloro-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5(10)3-2-8-6(11)9-4(3)7/h2H,1H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFBIIOHNLUNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)N=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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